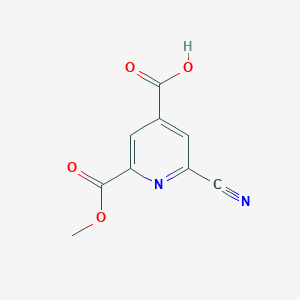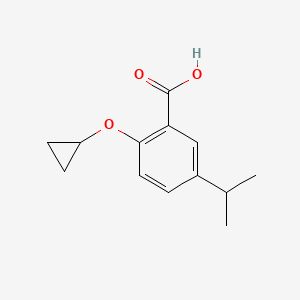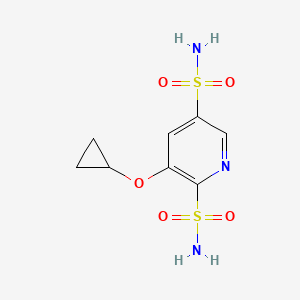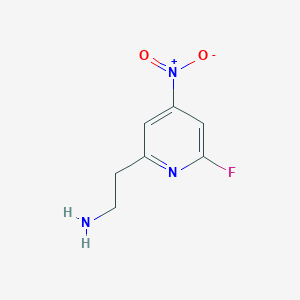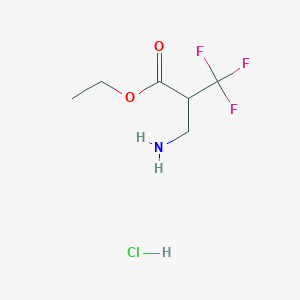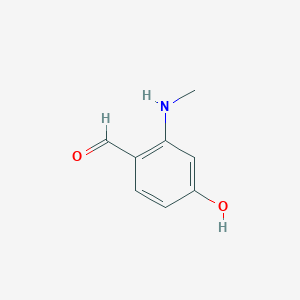
4-Hydroxy-2-(methylamino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methylamino)benzaldehyde typically involves the introduction of the hydroxyl and methylamino groups onto the benzaldehyde structure. One common method is the reaction of 2-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions are key factors in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield 4-Hydroxy-2-(methylamino)benzoic acid, while reduction can produce 4-Hydroxy-2-(methylamino)benzyl alcohol .
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(methylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and functional coatings.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biological pathways. These interactions can lead to changes in enzyme activity, gene expression, or cellular signaling, depending on the specific context .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the methylamino group, making it less versatile in certain reactions.
4-Hydroxybenzaldehyde:
2-Methylaminobenzaldehyde: Lacks the hydroxyl group, limiting its hydrogen bonding capabilities.
Uniqueness
4-Hydroxy-2-(methylamino)benzaldehyde is unique due to the presence of both hydroxyl and methylamino groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
4-hydroxy-2-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-8-4-7(11)3-2-6(8)5-10/h2-5,9,11H,1H3 |
Clave InChI |
OHCONGRUYMQKRT-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


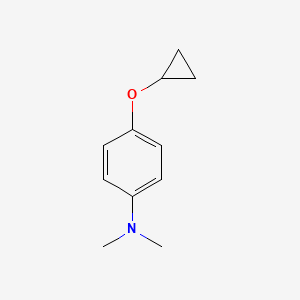
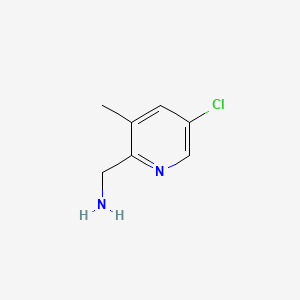
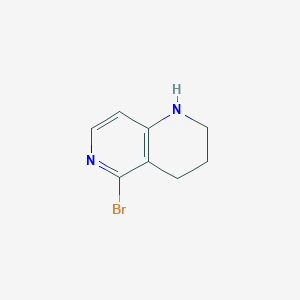
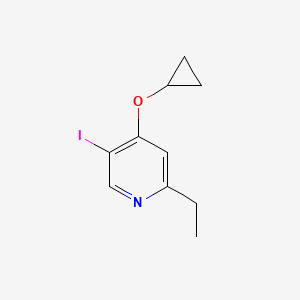
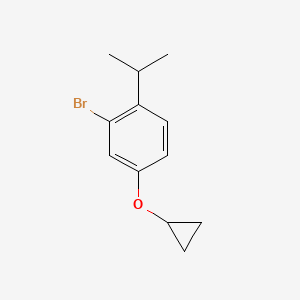
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
